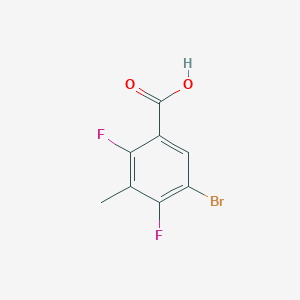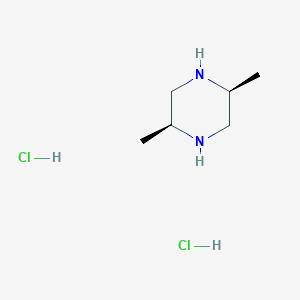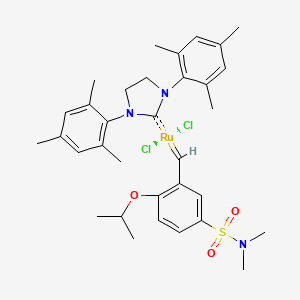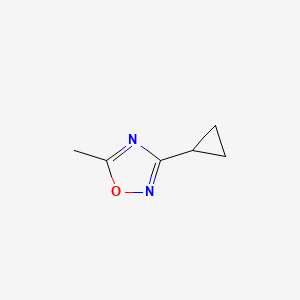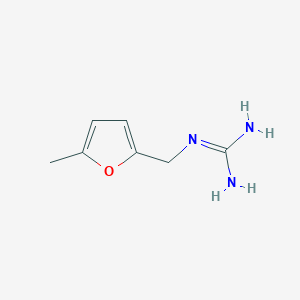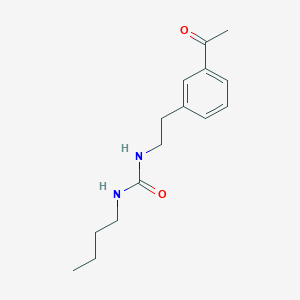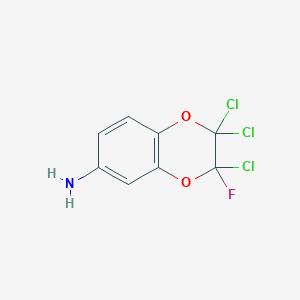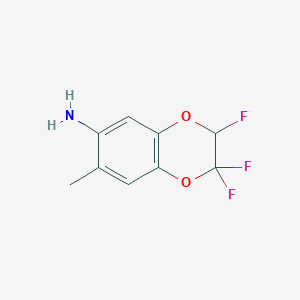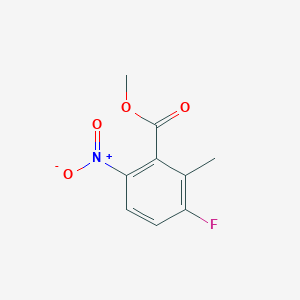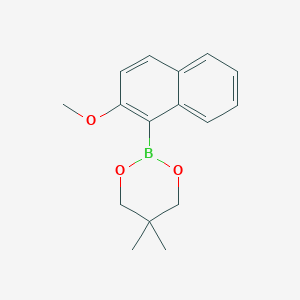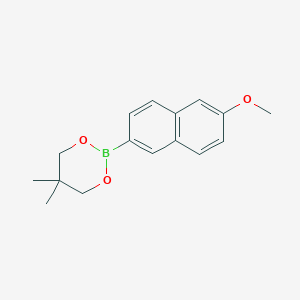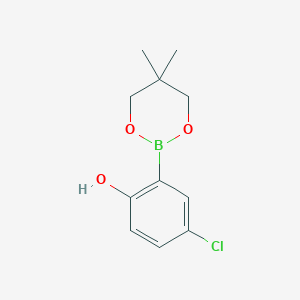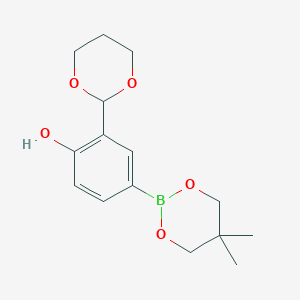
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a semicarbazide group, which is a functional group commonly found in various bioactive molecules. The presence of the 3,5-dimethylphenoxy and phenyl groups contributes to its unique chemical properties and potential biological activities.
准备方法
The synthesis of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3,5-Dimethylphenoxypropanoyl Chloride: The 3,5-dimethylphenol is reacted with propanoyl chloride in the presence of a base to form the corresponding acyl chloride.
Synthesis of this compound: The acyl chloride is then reacted with 4-phenylsemicarbazide under controlled conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
化学反应分析
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its bioactive functional groups.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide can be compared with other similar compounds, such as:
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-(2-methoxyphenyl)piperazine: This compound features a piperazine ring instead of a semicarbazide group, leading to different chemical and biological properties.
1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylthiosemicarbazide: The thiosemicarbazide group introduces sulfur into the molecule, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
属性
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)17(22)20-21-18(23)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEONCQBDWXBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
